
2-Bromo-1-(bromomethyl)-4-nitrobenzene
Vue d'ensemble
Description
2-Bromo-1-(bromomethyl)-4-nitrobenzene is a brominated nitrobenzene derivative with potential applications in various chemical syntheses. It contains both a nitro group and bromine substituents, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated nitrobenzene derivatives can be complex, involving multiple steps and reagents. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc products, which could potentially be used as intermediates in further synthetic steps . Additionally, the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF has been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . These studies demonstrate the reactivity of brominated nitrobenzene derivatives under electrochemical conditions, which could be relevant for the synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite diverse, as evidenced by the X-ray crystal structure determinations of various bromo- and bromomethyl-substituted benzenes . These structures exhibit a range of interactions, including C–H···Br, C–Br···Br, and C–Br···π, which contribute to the stability and packing of the molecules in the solid state. Such structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Brominated nitrobenzene derivatives can undergo various chemical reactions. For example, α-Bromoacylpolymethylbenzenes react with fuming nitric acid to give 2-(nitromethyl)-(α-bromoacyl)polymethylbenzenes, which can further undergo intramolecular nucleophilic substitution/cyclization to yield nitroindan-1-ones or benzoxazepin-ones . The reactivity of these compounds is influenced by the presence of bromine and nitro groups, which can be leveraged to synthesize a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nitrobenzene derivatives are influenced by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different conformations and packing in the crystalline state, which can affect their reactivity . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water resulted in a high yield and purity, indicating that the physical properties such as solubility and reactivity in water are important considerations for these compounds .
Applications De Recherche Scientifique
Synthesis Intermediates
2-Bromo-1-(bromomethyl)-4-nitrobenzene is an important intermediate in various synthesis processes. For instance, it is involved in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in producing dofetilide, a medication for treating arrhythmia. The synthesis process explores the Williamson Reaction, emphasizing the effects of reaction temperature, solvent, time, and proportion on the yield (Zhai Guang-xin, 2006).
Chemical Properties and Reactivity
The chemical properties and reactivity of 2-Bromo-1-(bromomethyl)-4-nitrobenzene have been studied extensively. For example, anisotropic displacement parameters of isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo), were calculated and determined through X-ray diffraction experiments, highlighting the challenges associated with the bromo compound (Damian Mroz, Ruimin Wang, U. Englert, R. Dronskowski, 2020).
Electrosynthetic Applications
In electrosynthesis, the radical anions of 1-bromo-4-nitrobenzene exhibit significant reactivity in specific solvents, such as ionic liquids. Studies have shown that the radical anion reacts via a DISP type mechanism, leading to the formation of the nitrobenzene radical anion and bromide ions. This behavior contrasts starkly with that in conventional non-aqueous solvents like acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide (S. Ernst, Kristopher R. Ward, S. Norman, C. Hardacre, R. Compton, 2013).
Ultrasound-Assisted Synthesis
The compound also plays a role in ultrasound-assisted synthesis. For example, the preparation of 1-butoxy-4-nitrobenzene was successfully achieved using 4-nitrophenol with n-butyl bromide under ultrasonic-assisted conditions. This method demonstrates the impact of ultrasound irradiation on enhancing the reaction process (K. Harikumar, V. Rajendran, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-(bromomethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNSPLNYBYYNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562545 | |
| Record name | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(bromomethyl)-4-nitrobenzene | |
CAS RN |
940-05-6 | |
| Record name | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(bromomethyl)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




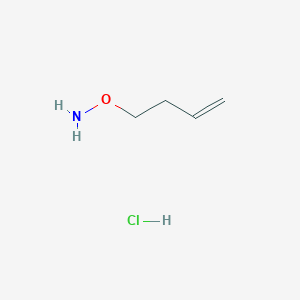
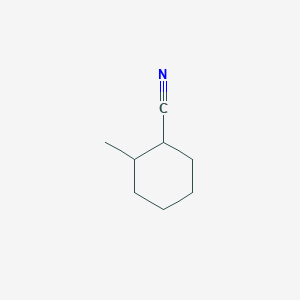
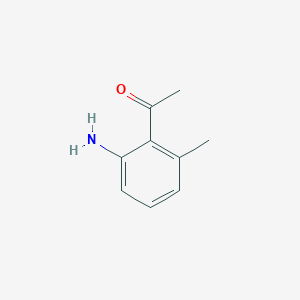
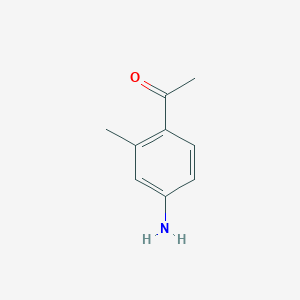
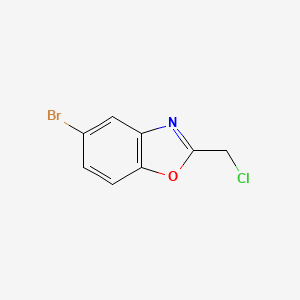

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
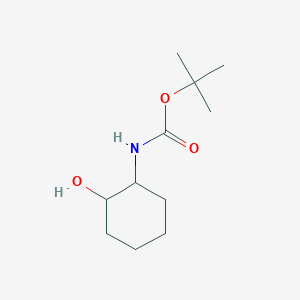
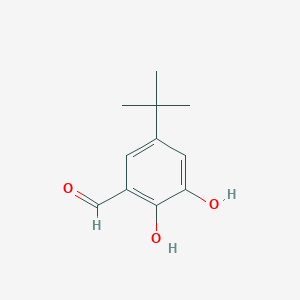
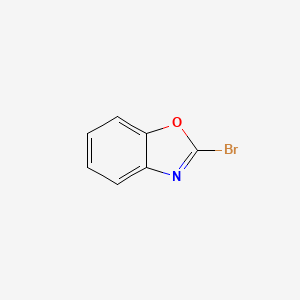

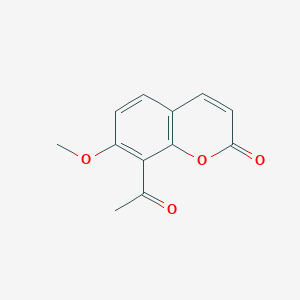
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)